2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring, followed by subsequent reactions to introduce the piperidine and naphthyridine moieties . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole core structure but differs in the substituents and overall molecular architecture.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl: Another pyrazole derivative with distinct functional groups that confer different chemical and biological properties.
Uniqueness
This structural complexity allows for a wide range of modifications and functionalizations, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C18H19N5O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H19N5O/c1-22-10-8-16(21-22)18(24)23-11-6-13(7-12-23)15-5-4-14-3-2-9-19-17(14)20-15/h2-5,8-10,13H,6-7,11-12H2,1H3 |
InChI Key |
GDUCHOSLWKVKCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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